Aqueous Solubility Improvement: BCP Core vs para‑Substituted Phenyl Ring
Replacing a para‑substituted phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl (BCP) motif, as embodied in N‑(bicyclo[1.1.1]pentan‑1‑yl)pivalamide, increases aqueous solubility by at least 50‑fold relative to the corresponding phenyl‑containing analog [1]. This class‑level finding is consistent across multiple matched molecular pairs and is attributed to reduced planarity and lower crystal packing efficiency of the BCP cage.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥ 50‑fold higher solubility (BCP‑containing molecule) |
| Comparator Or Baseline | para‑substituted phenyl analog (e.g., N‑phenyl pivalamide) |
| Quantified Difference | ≥ 50‑fold improvement |
| Conditions | Shake‑flask solubility assay; BCP‑1,3‑diyl replacement of para‑phenyl ring (ChemMedChem 2017 study) |
Why This Matters
For procurement and lead optimization, a 50‑fold solubility gain directly addresses formulation challenges and reduces the risk of precipitation‑driven attrition in early‑stage drug development.
- [1] Auberson YP, et al. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem. 2017;12(8):590-598. doi:10.1002/cmdc.201700082. PMID: 28319646. View Source
